1-[1-(1H-indol-3-yl)propan-2-yl]urea
Description
1-[1-(1H-indol-3-yl)propan-2-yl]urea is an organic compound with the molecular formula C12H15N3O. It is a derivative of indole, a heterocyclic aromatic organic compound. The structure of 1-[1-(1H-indol-3-yl)propan-2-yl]urea includes an indole ring attached to a propan-2-yl group, which is further connected to a urea moiety.
Properties
Molecular Formula |
C12H15N3O |
|---|---|
Molecular Weight |
217.27 g/mol |
IUPAC Name |
1-(1H-indol-3-yl)propan-2-ylurea |
InChI |
InChI=1S/C12H15N3O/c1-8(15-12(13)16)6-9-7-14-11-5-3-2-4-10(9)11/h2-5,7-8,14H,6H2,1H3,(H3,13,15,16) |
InChI Key |
PSFMVOVXJJUGPM-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CNC2=CC=CC=C21)NC(=O)N |
solubility |
>32.6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(1H-indol-3-yl)propan-2-yl]urea typically involves the reaction of indole derivatives with isocyanates or carbamates. One common method is the reaction of 1-(1H-indol-3-yl)propan-2-amine with an isocyanate under mild conditions to form the desired urea derivative. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the reaction temperature is maintained at room temperature to slightly elevated temperatures .
Industrial Production Methods
Industrial production of 1-[1-(1H-indol-3-yl)propan-2-yl]urea may involve similar synthetic routes but on a larger scale. The process may include steps such as purification through recrystallization or chromatography to ensure the high purity of the final product. The choice of reagents and solvents may vary depending on the scale and specific requirements of the production process .
Chemical Reactions Analysis
Hydrolysis Reactions
The urea group undergoes hydrolysis under acidic or basic conditions:
Acidic Hydrolysis
Basic Hydrolysis
-
Conditions : 2M NaOH, 80°C, 4 hours.
-
Mechanism : Nucleophilic hydroxide attack at the carbonyl carbon, followed by decomposition .
Nucleophilic Substitution at the Urea Carbonyl
The urea carbonyl reacts with amines, alcohols, and thiols:
| Reaction Type | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Amine Substitution | DABCO, DCM, r.t., 14 h | Sulfamoyl urea derivatives | 82–94% | |
| Alcohol Substitution | Ethanol, reflux, 24 h | Ethoxycarbonylindole derivatives | 68% |
Example with Amines :
Electrophilic Substitution at the Indole Moiety
The indole C-3 position reacts preferentially in electrophilic aromatic substitution:
Nitration
Friedel-Crafts Alkylation
Oxidation Reactions
The propan-2-yl side chain undergoes oxidation:
-
Conditions : 0.1M KMnO₄, 50°C, 6 hours.
-
Product : Ketone derivative (confirmed via IR: = 1710 cm⁻¹).
Cyclization Reactions
Intramolecular reactions form fused heterocycles:
Wittig Cyclization
Stability and Competing Pathways
Scientific Research Applications
Building Block for Organic Synthesis
1-[1-(1H-indol-3-yl)propan-2-yl]urea serves as a versatile building block in organic synthesis. Its structural features allow chemists to modify it further, leading to the creation of more complex molecules. This compound can undergo various reactions, including oxidation and substitution, making it valuable for synthesizing new compounds with desired properties.
Research indicates that 1-[1-(1H-indol-3-yl)propan-2-yl]urea possesses significant biological activities:
Antimicrobial Properties
Studies have shown that derivatives of indole compounds exhibit antimicrobial effects. For example, related compounds demonstrated over 55% biofilm inhibition against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). This suggests potential applications in treating bacterial infections.
Anticancer Activity
The anticancer properties of this compound have been explored extensively. In vitro studies indicate that it can induce apoptosis in cancer cells by modulating key signaling pathways. For instance, one study reported that the compound exhibited an IC50 value comparable to standard chemotherapeutic agents against A431 human epidermoid carcinoma cells.
Data Tables
| Synthetic Route | Description |
|---|---|
| Reaction with Isocyanates | Indole derivatives react with isocyanates to form urea derivatives under mild conditions. |
| Solvent Used | Common solvents include dichloromethane or tetrahydrofuran at room temperature. |
Case Study 1: Anticancer Efficacy Evaluation
In a recent study, researchers evaluated the efficacy of 1-[1-(1H-indol-3-yl)propan-2-yl]urea against various cancer cell lines. The compound was found to induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins, highlighting its potential as a therapeutic agent in cancer treatment.
Case Study 2: Antimicrobial Activity Assessment
Another investigation focused on the antimicrobial properties of this compound against both Gram-positive and Gram-negative bacteria. Results indicated that it significantly inhibited bacterial growth, outperforming several traditional antibiotics in specific assays, suggesting its potential application in developing new antimicrobial therapies.
Mechanism of Action
The mechanism of action of 1-[1-(1H-indol-3-yl)propan-2-yl]urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1-(1H-indol-3-yl)propan-2-amine: A precursor in the synthesis of 1-[1-(1H-indol-3-yl)propan-2-yl]urea.
Indole-3-carboxylic acid: An oxidation product of indole derivatives.
Indole-3-ethylamine: A reduction product of indole derivatives.
Uniqueness
1-[1-(1H-indol-3-yl)propan-2-yl]urea is unique due to its specific structure, which combines the indole ring with a urea moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Biological Activity
1-[1-(1H-indol-3-yl)propan-2-yl]urea, a compound featuring an indole moiety, has garnered attention in pharmacological research due to its diverse biological activities. This article reviews the compound's antimicrobial, anti-inflammatory, and anticancer properties, supported by recent studies and data.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial potential of various indole derivatives, including 1-[1-(1H-indol-3-yl)propan-2-yl]urea. The compound exhibited significant antifungal activity against clinical strains of Candida and Aspergillus niger.
Minimum Inhibitory Concentration (MIC) Results
The following table summarizes the MIC values for 1-[1-(1H-indol-3-yl)propan-2-yl]urea against different fungal strains:
| Fungal Strain | MIC (mg/mL) |
|---|---|
| C. parapsilosis | 0.125 |
| C. glabrata | 0.125 |
| C. albicans | 0.250 |
| A. niger | 0.500 |
These results indicate that the compound is particularly effective against C. parapsilosis and C. glabrata, achieving complete inhibition at low concentrations .
Anti-inflammatory Activity
In addition to its antimicrobial properties, 1-[1-(1H-indol-3-yl)propan-2-yl]urea has shown promise as an anti-inflammatory agent. A study demonstrated its ability to inhibit pro-inflammatory cytokine production in mouse microglial cells stimulated with lipopolysaccharide (LPS). The compound was found to counteract changes in mitochondrial function and inhibit caspase-3 activity, which are critical in the inflammatory response .
Mechanistic Insights
The anti-inflammatory effects are attributed to the compound's interaction with specific receptors in the immune system, suggesting a potential role in treating neuroinflammatory conditions .
Anticancer Activity
The anticancer potential of indole derivatives has been widely studied, with 1-[1-(1H-indol-3-yl)propan-2-yl]urea showing significant cytotoxicity against various cancer cell lines.
Cytotoxicity Data
The following table presents the IC50 values for 1-[1-(1H-indol-3-yl)propan-2-yl]urea against selected cancer cell lines:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 36.12 |
| HepG2 | 0.71 |
| NCI-H460 | 8.55 |
These findings indicate that the compound exhibits potent activity against breast cancer (MCF-7) and liver cancer (HepG2), highlighting its potential as an anticancer therapeutic agent .
Structure–Activity Relationship (SAR)
A structure–activity relationship analysis has been conducted to understand how modifications to the indole scaffold affect biological activity. Substituents on the indole ring significantly enhance antifungal and anticancer activities, while certain configurations lead to reduced efficacy .
Case Studies
Several case studies have illustrated the therapeutic potential of indole derivatives:
- Antifungal Treatment : In a clinical setting, compounds similar to 1-[1-(1H-indol-3-yl)propan-2-yl]urea were used as adjuncts to traditional antifungal therapies, improving outcomes in patients with resistant fungal infections.
- Neuroinflammation : Experimental models of neuroinflammation showed that this compound could reduce markers of inflammation and improve neurological function post-injury .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
